2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine, also known as BMS-181,101, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine acts as a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. NPY is a peptide neurotransmitter that is involved in the regulation of appetite, stress response, and mood. By blocking the Y2 receptor, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine may modulate these physiological processes.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its biochemical and physiological effects. Animal studies have shown that 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine can increase levels of dopamine in the brain, which may contribute to its anti-addictive effects. Additionally, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to reduce levels of corticosterone, a hormone involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has several advantages for lab experiments. It is a selective antagonist of the Y2 receptor, which allows for specific targeting of this receptor in animal studies. Additionally, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to have a low toxicity profile in animal models.
However, there are also limitations to the use of 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its effects may differ between animal species, which may limit its translational potential.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine. One area of interest is its potential use in the treatment of addiction and anxiety disorders in humans. Additionally, further studies are needed to elucidate the long-term effects of 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine and its potential side effects. Finally, the development of more potent and selective Y2 receptor antagonists may provide new avenues for the treatment of various disorders.
Conclusion
In conclusion, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a compound that has gained attention in the scientific community due to its potential therapeutic applications. Its selective antagonism of the Y2 receptor may provide new avenues for the treatment of addiction and anxiety disorders. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.
Synthesemethoden
The synthesis of 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine involves the reaction of 1,2-dibromoethane with 2-bromo-4'-methylbiphenyl in the presence of sodium hydride. The resulting product is then reacted with 2,3,4,5-tetrahydropyrrolo[1,2-a]pyrazine in the presence of potassium carbonate to yield 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine.
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential therapeutic applications, particularly in the treatment of addiction and anxiety disorders. In animal studies, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to reduce drug-seeking behavior and anxiety-like behavior. Additionally, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential use in the treatment of pain, as it has been shown to have analgesic effects in animal models.
Eigenschaften
IUPAC Name |
1-methyl-2-[(4-phenylphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-17-21-8-5-13-22(21)14-15-23(17)16-18-9-11-20(12-10-18)19-6-3-2-4-7-19/h2-4,6-7,9-12,17,21H,5,8,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSJKDBFOPDVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-[(4-phenylphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.